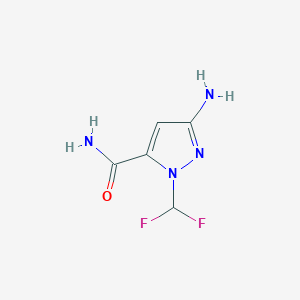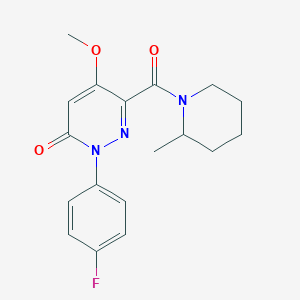
2-(4-fluorophenyl)-5-methoxy-6-(2-methylpiperidine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-5-methoxy-6-(2-methylpiperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has demonstrated the potential of structurally similar compounds in the synthesis of novel pyrimidine, pyridazinone, and fused heterocyclic derivatives. These compounds have been explored for their utility in creating new molecules with potential biological activities. For example, the synthesis of novel pyrimidine and fused pyrimidine derivatives shows the versatility of similar molecules in generating new chemical entities with possible antiviral activities, although some studies indicate a lack of antiviral effects in synthesized compounds (Mahmoud et al., 2011).
Potential Biological Activities
Some research focuses on the potential biological activities of compounds structurally related to 2-(4-fluorophenyl)-5-methoxy-6-(2-methylpiperidine-1-carbonyl)pyridazin-3(2H)-one, such as their use in targeting specific receptors in the brain, suggesting the possibility of exploring similar compounds for neurological or pharmacological applications. For example, derivatives have been examined for their selectivity and efficacy at dopamine receptor subtypes, which could have implications for treating disorders like erectile dysfunction (Enguehard-Gueiffier et al., 2006).
Analytical and Structural Chemistry
Compounds with a pyridazinone core are also subjects of analytical and structural chemistry studies, which detail their synthesis, crystal structure, and spectral properties. These studies lay the groundwork for further exploration of their chemical reactivity and potential applications in developing new materials or pharmaceuticals. For instance, the structural analysis of marbofloxacin, a related compound, provides insights into the molecular configurations that contribute to its biological activity (Shen et al., 2012).
Antimicrobial Activity
Research into novel Schiff bases using related compounds demonstrates the antimicrobial potential of these molecules. Synthesis techniques like the Gewald synthesis have been employed to create novel Schiff bases that exhibit significant antimicrobial activity, suggesting a path for developing new antimicrobial agents (Puthran et al., 2019).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-methoxy-6-(2-methylpiperidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12-5-3-4-10-21(12)18(24)17-15(25-2)11-16(23)22(20-17)14-8-6-13(19)7-9-14/h6-9,11-12H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRMLQXKNZIXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

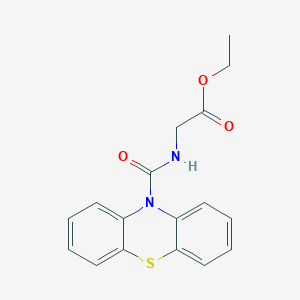

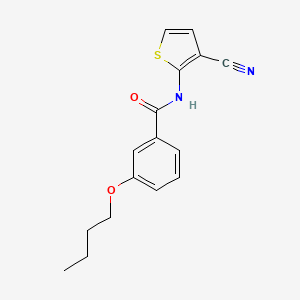
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980223.png)
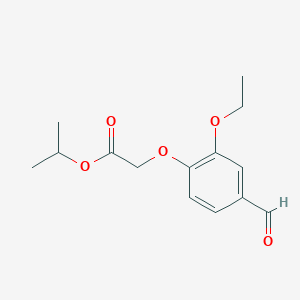
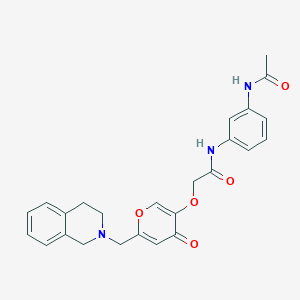
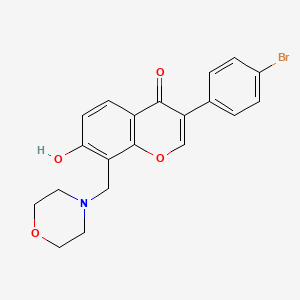
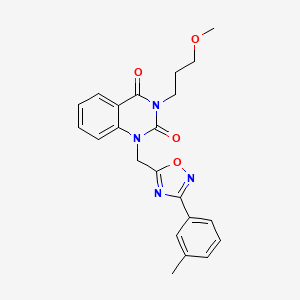
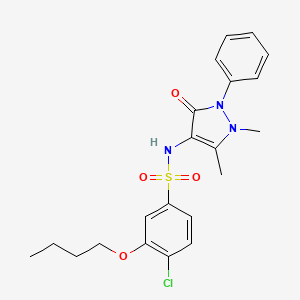
![N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2980231.png)
![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)
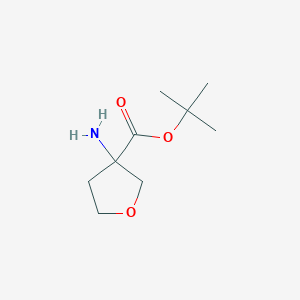
![N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2980236.png)
